1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde

描述

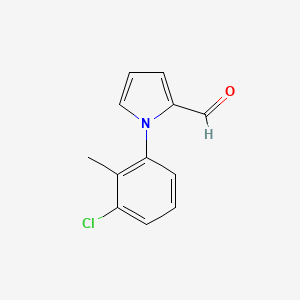

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 3-chloro-2-methylphenyl group and a formyl (-CHO) group at the 2-position. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring, which may influence reactivity and intermolecular interactions .

属性

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-9-11(13)5-2-6-12(9)14-7-3-4-10(14)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIWEMIBCRATKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394157 | |

| Record name | 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299165-40-5 | |

| Record name | 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

科学研究应用

Applications in Organic Synthesis

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde serves primarily as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can undergo condensation with amines to form pyrrole derivatives, which are useful in the synthesis of pharmaceuticals.

- Electrophilic Substitution Reactions : The presence of the chloro group makes it a suitable candidate for electrophilic aromatic substitution, facilitating the introduction of other functional groups into the aromatic ring.

Recent studies have investigated the biological activities of this compound, highlighting its potential applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown promising activity against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains. Comparative studies have shown that chlorophenyl derivatives demonstrate significant inhibition of bacterial growth, indicating their potential as antimicrobial agents.

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Target Compound | E. coli | TBD |

| Target Compound | S. aureus | TBD |

Case Studies

- Synthesis and Characterization : A study synthesized this compound using a Vilsmeier reagent method, elucidating its structure through NMR and FTIR spectroscopy. The yield was reported at 48%, demonstrating its feasibility for large-scale synthesis .

- Biological Screening : In a biological screening study, several derivatives were tested for their anticancer properties against multiple cell lines. The results indicated that modifications to the pyrrole structure could enhance cytotoxicity, suggesting avenues for further drug development .

作用机制

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions can vary but often include signal transduction pathways and metabolic processes .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and synthetic applications:

Key Observations:

- Electronic Effects : The pyridine analog () introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the purely aromatic phenyl group in the target compound. This may enhance solubility in polar solvents .

- Steric Hindrance : The 2-chloro-4-methylphenyl isomer () has a methyl group in the para position, which may hinder electrophilic aromatic substitution at the ortho position compared to the target compound’s 3-chloro-2-methyl substitution .

Physicochemical Properties

- Spectroscopic Data :

- IR : Pyrrole-2-carbaldehyde derivatives typically show C=O stretches near 1680–1700 cm⁻¹ and C–H (aldehyde) stretches at ~2800 cm⁻¹ ().

- NMR : The aldehyde proton in the target compound is expected to resonate at δ 9.5–10.0 ppm, similar to 1-(2-chloropyridin-3-yl)-1H-pyrrole-2-carbaldehyde (δ 9.8 ppm) .

- Thermal Stability : Fluorinated analogs () exhibit higher thermal stability due to strong C–F bonds, whereas benzyl-substituted derivatives () may decompose at lower temperatures .

生物活性

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a chloro and methyl group on the aromatic ring, which may enhance its biological activity compared to structurally similar compounds. Its chemical structure can be represented as follows:

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which blocks their function. This mechanism is crucial in pathways related to cancer cell proliferation and microbial resistance.

- Signal Transduction Modulation : The compound could influence signal transduction pathways that are essential for cellular responses to growth factors and other stimuli.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies involving similar pyrrole derivatives have demonstrated their ability to target fibroblast growth factor receptors (FGFRs), which play a significant role in tumorigenesis:

| Cell Line | Effect |

|---|---|

| 4T1 (Breast Cancer) | Inhibited proliferation; induced apoptosis |

| A549 (Lung Cancer) | Growth inhibition observed |

The compound's structural analogs have shown IC50 values in the nanomolar range against FGFRs, indicating strong potential for further development in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Pyrrole Derivatives as Antitumor Agents : A study synthesized various pyrrole derivatives, demonstrating that modifications in their structure significantly affected their anticancer activity. The most potent derivatives exhibited IC50 values lower than those of standard chemotherapeutics .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrrole-based compounds, revealing that halogenated derivatives showed enhanced efficacy against common pathogens such as S. aureus and E. coli .

常见问题

Q. What are the common synthetic routes for preparing 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde, and what factors influence the choice of methodology?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrrole-2-carbaldehydes are synthesized via Vilsmeier-Haack formylation of pyrrole derivatives or Friedel-Crafts acylation followed by oxidation. Key factors include:

- Substrate reactivity : Electron-rich pyrroles facilitate formylation at the α-position .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Lewis acids like AlCl₃ may improve regioselectivity in aryl substitution .

For this compound, introducing the 3-chloro-2-methylphenyl group likely requires coupling reactions (e.g., Suzuki-Miyaura) with halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via diagnostic peaks. For example:

- Aldehyde proton: δ ~9.8–10.2 ppm (singlet) .

- Pyrrole protons: δ ~6.5–7.2 ppm (multiplet) .

- FT-IR : Aldehyde C=O stretch at ~1680–1720 cm⁻¹ and pyrrole ring vibrations at ~1500–1600 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during scale-up?

- Methodological Answer :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in formylation steps .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the aldehyde from byproducts like over-oxidized acids .

- Catalyst loading : For coupling reactions, Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency .

- Yield monitoring : Compare isolated yields (e.g., 85% vs. 98% in analogous syntheses ) to identify bottlenecks.

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for substituted pyrrole-2-carbaldehydes?

- Methodological Answer :

- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., dimerization products or unreacted intermediates) .

- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹³C-formylation to track aldehyde formation) .

- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitution, guiding solvent/catalyst selection .

Q. How does the substitution pattern on the phenyl ring (e.g., chloro vs. methyl groups) influence electronic properties and reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electron-withdrawing groups (Cl) : Increase electrophilicity of the aldehyde, enhancing reactivity with amines (e.g., Schiff base formation) .

- Steric effects : 2-Methyl groups hinder rotation, stabilizing planar conformations critical for π-π stacking in crystal structures .

- Hammett analysis : Quantify substituent effects on reaction rates (σₚ values: Cl = +0.23, CH₃ = -0.17) .

Q. What in vitro assays are appropriate for evaluating the antimicrobial activity of derivatives of this compound?

- Methodological Answer :

- MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Control design : Include vancomycin (positive control) and solvent-only (negative control) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。